molecular formula C8H8BrNO3 B186725 2-Amino-5-bromo-4-methoxybenzoic acid CAS No. 169045-04-9

2-Amino-5-bromo-4-methoxybenzoic acid

Cat. No. B186725
CAS RN: 169045-04-9
M. Wt: 246.06 g/mol
InChI Key: YTAASTFSTXYEIX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-4-methoxybenzoic acid is 1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This indicates the presence of a bromine atom (Br), a methoxy group (OCH3), and an amino group (NH2) on the benzene ring, along with a carboxylic acid group (COOH).


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methoxybenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Pharmaceutical Synthesis

    2-Amino-5-bromo-4-methoxybenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it's used in synthesizing amisulpride, an antipsychotic medication, through a multi-step process starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).

  • Role in Photosensitizers Development

    The compound plays a role in the development of photosensitizers used in photodynamic therapy, particularly for cancer treatment. A zinc phthalocyanine derivative, featuring a structure related to 2-Amino-5-bromo-4-methoxybenzoic acid, shows high singlet oxygen quantum yield, making it a potential candidate for such therapies (M. Pişkin et al., 2020).

  • Thermodynamic Studies

    Research on similar aminomethoxybenzoic acids, such as the study of their vapor pressures and thermodynamic properties, provides insights into the physical characteristics of 2-Amino-5-bromo-4-methoxybenzoic acid. These studies are crucial for understanding the compound's stability and behavior under various conditions (M. Monte et al., 2010).

  • Structural and Spectroscopic Analysis

    Spectroscopic techniques like FTIR, FT-Raman, UV, and NMR have been employed to analyze structurally similar compounds. This analysis helps in understanding the electronic properties, molecular structure, and chemical behavior of 2-Amino-5-bromo-4-methoxybenzoic acid (A. Poiyamozhi et al., 2012).

Biological and Pharmacological Research

  • Antimicrobial and Antifungal Properties

    Compounds structurally similar to 2-Amino-5-bromo-4-methoxybenzoic acid have been evaluated for their antimicrobial properties. For example, hydrazide-hydrazones of methoxybenzoic acid show significant activity against Gram-positive bacteria, including Bacillus spp., indicating potential for antimicrobial drug development (Łukasz Popiołek & Anna Biernasiuk, 2016).

  • Enzyme Inhibition for Diabetes Treatment

    Derivatives of aminomethoxybenzoic acids, like 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, have shown significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. This suggests potential use in developing treatments for diseases like diabetes (Jun Li et al., 2008).

  • Mutagenicity Studies

    Research on derivatives of methoxyphenyl compounds, closely related to 2-Amino-5-bromo-4-methoxybenzoic acid, has revealed insights into their mutagenic properties, which is crucial for understanding the potential environmental and health impacts of these compounds (Tetsushi Watanabe et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing suitable gloves, protective clothing, and eye protection . In case of inhalation, it’s recommended to remove the victim to fresh air and keep at rest .

properties

IUPAC Name

2-amino-5-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAASTFSTXYEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599312
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methoxybenzoic acid

CAS RN

169045-04-9
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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